4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid
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Overview
Description
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a benzoic acid moiety, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Attachment to Benzoic Acid: The final step involves coupling the Fmoc-protected piperidine with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the Fmoc moiety, potentially converting it to an alcohol.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives of the Fmoc group.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amines.
Biology
The compound’s structural features make it a candidate for studying receptor-ligand interactions, particularly in the context of neurotransmitter receptors due to the piperidine ring’s resemblance to natural ligands.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a valuable scaffold for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid depends on its application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The Fmoc group can be cleaved under basic conditions, revealing an active amine that can participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid: Similar structure but with a different substitution pattern on the piperidine ring.
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]benzoic acid: Another isomer with the Fmoc group attached at a different position on the piperidine ring.
Uniqueness
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the Fmoc group and the benzoic acid moiety provides distinct chemical properties that can be leveraged in various applications.
This detailed overview highlights the versatility and potential of this compound in scientific research and industrial applications
Properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)19-13-11-18(12-14-19)20-6-5-15-28(16-20)27(31)32-17-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-4,7-14,20,25H,5-6,15-17H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVMQYCIHHSZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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